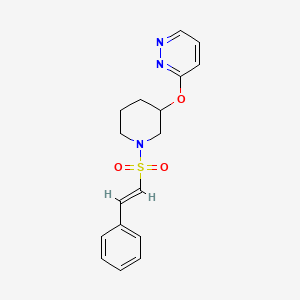

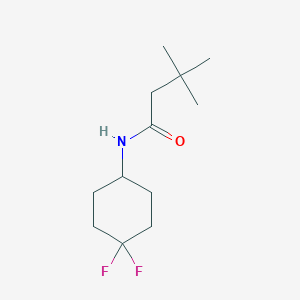

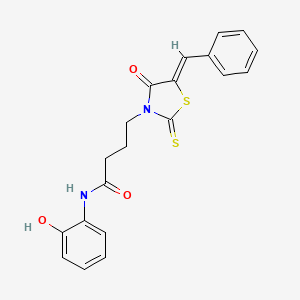

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to the specified chemical involves complex processes, typically starting from basic isoquinoline or benzamide derivatives. For instance, the synthesis of related isoquinoline derivatives has been explored through reactions involving key intermediates like bromomethyl phenyl and alpha-imino carbenes, leading to highly functionalized dihydroisoquinolines, suggesting a methodology that could be applicable to our compound of interest (He et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, including X-ray crystallography. For instance, the structure of a similar α-amino nitrile obtained via a modified Strecker reaction was elucidated, demonstrating the utility of structural determination methods in understanding the configuration and conformation of such molecules (Otero et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving related dihydroisoquinoline compounds include cyclization reactions and interactions with various reagents, leading to the formation of complex structures with potential biological activities. The reactivity of these compounds often depends on their specific substituents and structural configuration, which can influence their chemical behavior and interaction with biological targets (Brooks et al., 1973).

Applications De Recherche Scientifique

Tumor Proliferation Imaging

- Study: "Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1" by Dehdashti et al. (2013) investigated a cellular proliferative marker related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide. The study focused on evaluating the safety, dosimetry, and feasibility of imaging tumor proliferation using PET in patients with malignant neoplasms. A significant correlation was found between the uptake of 18F-ISO-1 and Ki-67, a proliferation marker, indicating promise for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Synthesis and Chemical Reactions

- Study: "Pd-catalyzed benzylic C-H amidation with benzyl alcohols in water: a strategy to construct quinazolinones" by Hikawa et al. (2012) discusses a novel method involving a palladium-catalyzed domino reaction. This method is pertinent to the synthesis of structures related to this compound (Hikawa et al., 2012).

Antitumor Activity

- Study: "Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure--activity relationship" by Sami et al. (1995) explores the synthesis of compounds related to our compound of interest and their evaluation in antitumor and cardiotoxicity assays. The study highlighted the potent antitumor properties of certain derivatives, especially against solid tumors and leukemia cells (Sami et al., 1995).

Sigma-2 Receptor Probes

- Study: "[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe" by Xu et al. (2005) investigates two benzamide analogues, closely related to our compound of interest, for their binding to sigma-2 receptors. This research is crucial for understanding the application of such compounds in neuropharmacology (Xu et al., 2005).

Metabolic Studies

- Study: "Identification of Human Metabolites of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide" by Umehara et al. (2009) focused on identifying metabolites in human urine, plasma, and feces, along with investigating renal and hepatic excretion. This study is vital for understanding the metabolism and excretion patterns of compounds similar to this compound (Umehara et al., 2009).

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F2N3O/c1-30(2)22-10-7-19(8-11-22)25(31-14-13-18-5-3-4-6-21(18)17-31)16-29-26(32)20-9-12-23(27)24(28)15-20/h3-12,15,25H,13-14,16-17H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMBEWWWVDPZHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)

![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)